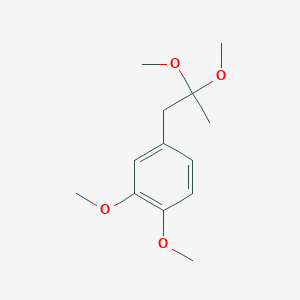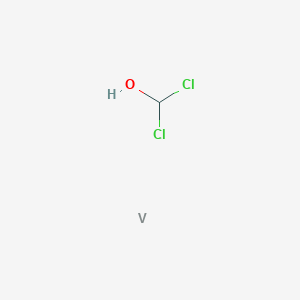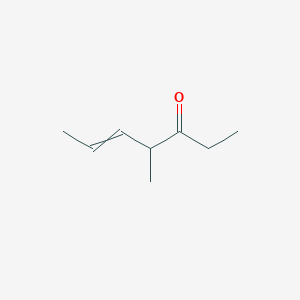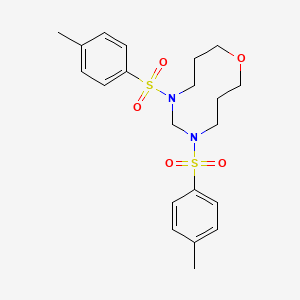
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- is a chemical compound with the molecular formula C15H11Br2NO2 It is known for its unique structural properties, which include a benzoyl group and two bromine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- typically involves the acylation of 2-benzoyl-4,6-dibromoaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-benzoyl-4,6-dibromoaniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in the presence of a catalyst such as pyridine or triethylamine to facilitate the acylation process.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the benzoyl group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated or reduced derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2,4-dibromophenyl)-: This compound is structurally similar but lacks the benzoyl group.
Acetanilide derivatives: These compounds share the acetamide functional group but differ in the substitution pattern on the phenyl ring.
Uniqueness
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- is unique due to the presence of both the benzoyl group and the dibromo substitution on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
88092-64-2 |
|---|---|
Fórmula molecular |
C15H11Br2NO2 |
Peso molecular |
397.06 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4,6-dibromophenyl)acetamide |
InChI |
InChI=1S/C15H11Br2NO2/c1-9(19)18-14-12(7-11(16)8-13(14)17)15(20)10-5-3-2-4-6-10/h2-8H,1H3,(H,18,19) |
Clave InChI |
LSZOGYFAECUWQU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)




![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)

![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)





